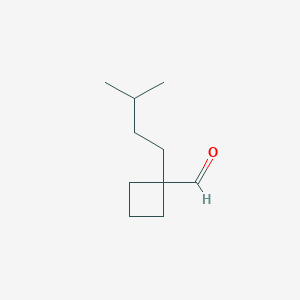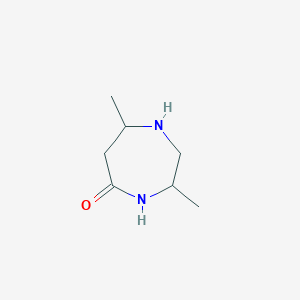amine](/img/structure/B13305766.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](3-methylpentan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to a dimethylpropyl chain, which is further connected to a methylpentyl amine group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)propylamine with 3-methylpentan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-2,2-dimethylpropylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The dimethylamino group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are essential for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)propylamine
- 3-Methylpentan-2-amine
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Unlike its similar compounds, this compound exhibits a higher degree of steric hindrance and electronic effects, making it more selective in its reactions and interactions. This uniqueness is particularly advantageous in applications requiring high specificity and efficiency.
Propiedades
Fórmula molecular |
C13H30N2 |
|---|---|
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
N,N,2,2-tetramethyl-N'-(3-methylpentan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-8-11(2)12(3)14-9-13(4,5)10-15(6)7/h11-12,14H,8-10H2,1-7H3 |
Clave InChI |
YSSNQTSNBYGUJN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)NCC(C)(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


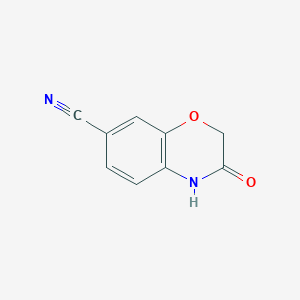
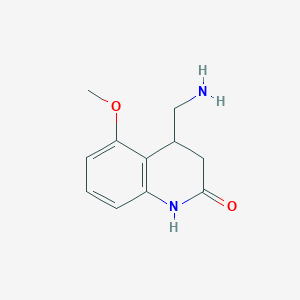
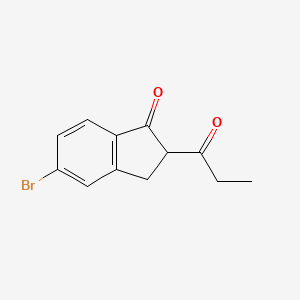
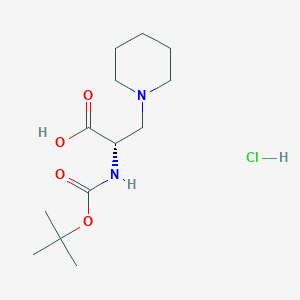
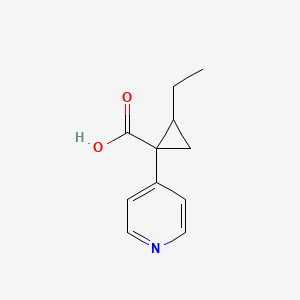
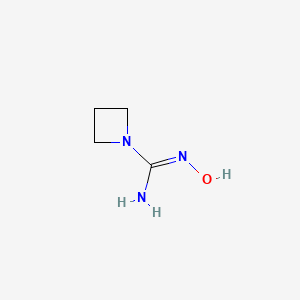

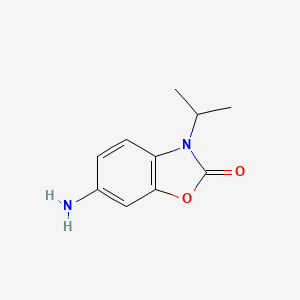
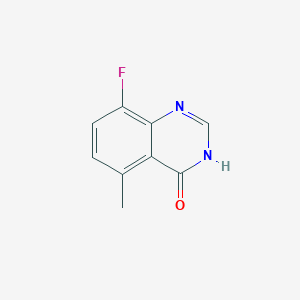
![N-[1-(1,3-thiazol-2-yl)ethyl]cyclopentanamine](/img/structure/B13305745.png)
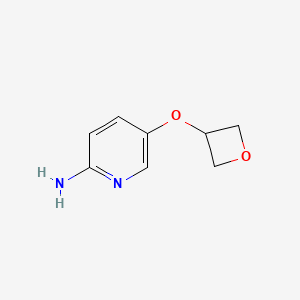
![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)
